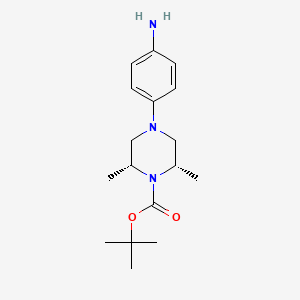![molecular formula C12H10ClF3N2O4 B12004436 4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid CAS No. 1262770-80-8](/img/structure/B12004436.png)
4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid is a complex organic compound that features a combination of chloroaniline, trifluoroacetyl, and butanoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloroaniline with trifluoroacetic anhydride to form a trifluoroacetylated intermediate. This intermediate is then subjected to further reactions, including condensation with butanoic acid derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloroaniline moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A simpler compound with similar structural features but lacking the trifluoroacetyl and butanoic acid moieties.
4-(4-Chloroanilino)quinoline: Another compound with a chloroaniline group, used in anticancer research.
4-{[(4-chloroanilino)carbothioyl]amino}butanoic acid: A structurally related compound with a carbothioyl group instead of the trifluoroacetyl group.
Uniqueness
4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1262770-80-8 |
|---|---|
Fórmula molecular |
C12H10ClF3N2O4 |
Peso molecular |
338.66 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H10ClF3N2O4/c13-6-1-3-7(4-2-6)17-10(21)8(5-9(19)20)18-11(22)12(14,15)16/h1-4,8H,5H2,(H,17,21)(H,18,22)(H,19,20) |
Clave InChI |
JVRWONLCOVBLGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(CC(=O)O)NC(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12004364.png)

![(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004372.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12004386.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12004411.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004416.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004422.png)

![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)


